

Technical Support Center: Padsevonil (UCB-0942) Clinical Development

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Compound of Interest		
Compound Name:	Padsevonil	
Cat. No.:	B609823	Get Quote

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the clinical trajectory of **Padsevonil**. It provides frequently asked questions (FAQs), troubleshooting guides, and summaries of key data to address challenges and questions arising from its development for drug-resistant focal epilepsy.

Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for developing **Padsevonil**?

A1: **Padsevonil** (PSL) was a first-in-class anti-seizure medication (ASM) candidate developed through a rational, target-based design program. Its novelty lay in a dual mechanism of action intended to produce a synergistic anticonvulsant effect. It was designed to interact with both presynaptic and postsynaptic targets by:

- Binding to Synaptic Vesicle Protein 2 (SV2): It showed high affinity for all three SV2 isoforms (SV2A, SV2B, SV2C), which is a presynaptic mechanism. Its binding affinity for SV2A was significantly greater—approximately 2000-fold higher than levetiracetam and 100-fold higher than brivaracetam[1].
- Modulating GABA-A Receptors: It acted as a partial agonist at the benzodiazepine site of the postsynaptic GABA-A receptor, enhancing GABAergic inhibition[1][2][3].

This combination was theorized to offer greater efficacy than existing ASMs, particularly for the highly challenging population of patients with drug-resistant seizures[1][4].



Q2: Why was the clinical development of Padsevonil discontinued?

A2: The clinical development program for **Padsevonil** was terminated because it failed to meet its primary efficacy endpoints in two large, pivotal trials: the Phase 2b ARISE trial (NCT03373383) and a subsequent Phase 3 trial[1][5]. In these studies, **Padsevonil** did not demonstrate a statistically significant benefit over placebo in reducing seizure frequency for patients with drug-resistant focal epilepsy[1][6]. Although numerical improvements were observed, the results were not sufficient to support market authorization[1][7].

Q3: Was Padsevonil safe and well-tolerated in clinical trials?

A3: Yes, **Padsevonil** was generally reported as well-tolerated, with a safety profile consistent with other centrally acting ASMs[1][8]. The most commonly reported treatment-emergent adverse events (TEAEs) were somnolence, dizziness, headache, and fatigue[2][9][10]. While TEAEs leading to discontinuation were more common in the **Padsevonil** groups compared to placebo (e.g., 15.9% for all PSL doses vs. 8.4% for placebo in one trial), no new or unexpected safety signals were identified[1].

Q4: Who was the target patient population for the **Padsevonil** trials?

A4: The trials enrolled adults with a severely affected form of drug-resistant focal epilepsy[1] [11]. Eligibility criteria typically included patients who had failed to achieve seizure control despite treatment with four or more lifetime ASMs and were currently taking a stable regimen of one to three ASMs[1][8][11]. These patients had a high baseline seizure frequency, with a median of around 11 observable focal seizures per 28 days[1].

Troubleshooting Clinical Development Challenges

This section addresses potential questions a researcher might have when analyzing the **Padsevonil** data or designing similar experiments.

Q: Why might a drug with a strong preclinical rationale and promising Phase 2a results fail in larger pivotal trials?

A: This is a common challenge in drug development, often termed the "translational gap." Several factors seen in the **Padsevonil** case could be at play:



- Patient Heterogeneity: The target population had highly drug-resistant epilepsy. The underlying causes and pathophysiology can be extremely varied, and a single mechanism, even a dual one, may not be effective for a broad population.
- Placebo Effect: Epilepsy trials are known to have a significant placebo response rate. In the ARISE trial, the placebo group showed a 20.6% median reduction in seizure frequency, making it harder to demonstrate a statistically significant drug effect on top of this[1].
- Dose Selection: While dose selection was guided by PET imaging to ensure target engagement (>90% for SV2A and 10-15% for GABA-A)[2][9][10], the optimal therapeutic window for efficacy versus tolerability in a large, heterogeneous patient population may not have been achieved. Higher doses led to more discontinuations due to adverse events[1].
- Primary Endpoints: The primary endpoints—change in log-transformed seizure frequency
 and the 75% responder rate—are stringent[1][7]. While Padsevonil showed some numerical
 improvement and a statistically significant effect on the 50% responder rate at one dose, it
 failed the primary goals[7]. This highlights the difficulty of achieving profound seizure
 reduction in this population.

Quantitative Data Summary

The following tables summarize key efficacy and safety data from the Phase 2b ARISE trial (EP0091).

Table 1: Efficacy Outcomes in the ARISE Trial (12-Week Maintenance Period)



Treatment Group (twice daily)	N	Median % Reduction from Baseline	% Reduction over Placebo (p- value)	50% Responder Rate (p- value vs Placebo)	75% Responder Rate (p- value vs Placebo)
Placebo	81	20.6%	-	21.0%	6.2%
Padsevonil 50 mg	80	-	17.2% (p=NS)	33.8% (p=0.045)	13.8% (p=NS)
Padsevonil 100 mg	82	-	19.1% (p=0.128)	31.7% (p=0.079)	12.2% (p=NS)
Padsevonil 200 mg	81	-	19.2% (p=0.128)	25.9% (p=0.338)	11.1% (p=NS)
Padsevonil 400 mg	81	-	12.4% (p=0.248)	32.1% (p=0.087)	16.0% (p=NS)
(Data sourced from[1][7]. NS = Not Statistically Significant)					

Table 2: Key Safety and Tolerability Data from the ARISE Trial



Treatment Group	N	Overall Incidence of TEAEs	Discontinuations due to TEAEs
Placebo	83	78.3%	8.4%
Padsevonil 50 mg	81	82.7%	-
Padsevonil 100 mg	83	78.3%	-
Padsevonil 200 mg	82	74.4%	-
Padsevonil 400 mg	81	90.1%	-
All Padsevonil	327	-	15.9%
(Data sourced from[1])			

Experimental Protocols

Representative Clinical Trial Protocol (Based on ARISE Trial Design)

Disclaimer: This is a generalized protocol based on published trial descriptions. It is not the official, internal UCB protocol.

- Trial Title: A Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of Adjunctive Padsevonil in Adults with Drug-Resistant Focal Epilepsy.
- Objectives:
 - Primary: To characterize the dose-response relationship of Padsevonil on the frequency
 of observable focal seizures compared to placebo. To evaluate the 75% responder rate for
 Padsevonil compared to placebo.
 - Secondary: To assess the 50% responder rate, seizure freedom, safety, and tolerability of Padsevonil.
- Patient Population:



- Inclusion Criteria: Adults (18+ years) with a diagnosis of focal epilepsy for ≥3 years;
 experiencing ≥4 observable focal seizures per 28 days during an 8-week baseline period;
 history of failure to achieve seizure control with ≥4 lifetime ASMs; on a stable regimen of
 1-3 concomitant ASMs.
- Exclusion Criteria: History of psychogenic non-epileptic seizures; progressive neurological disease; use of sensitive CYP2C19 substrates that could not be discontinued[12].

Study Design:

- Baseline Period (8 weeks): Patients maintain their stable ASM regimen and record all seizure activity in a diary.
- Randomization: Eligible patients are randomized (1:1:1:1) to receive Placebo,
 Padsevonil 50 mg, 100 mg, 200 mg, or 400 mg, administered twice daily (b.i.d.).
- Titration Period (3 weeks): The study drug (Padsevonil or placebo) is initiated and gradually increased to the target dose.
- Stabilization Period (1 week): The target dose is maintained. One dose reduction is permitted for tolerability issues.
- Maintenance Period (12 weeks): Patients are maintained on their final, stable randomized dose. Efficacy data is collected.
- Follow-up/Extension: Patients completing the maintenance period may be offered entry into an open-label extension study or will enter a safety follow-up period after tapering off the study drug.

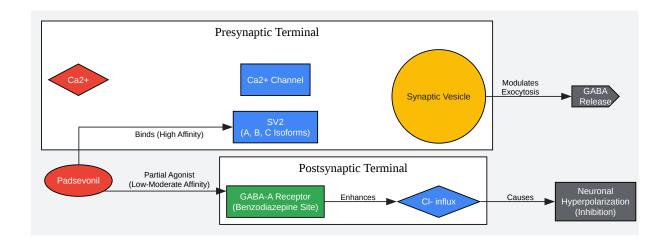
Outcome Measures:

- Primary Efficacy: 1) Change in log-transformed observable focal seizure frequency per 28 days from baseline over the 12-week maintenance period. 2) 75% responder rate (proportion of patients with ≥75% reduction in seizure frequency).
- Safety: Incidence of TEAEs, serious TEAEs, and TEAEs leading to discontinuation.
 Monitoring of vital signs, ECGs, and laboratory tests.

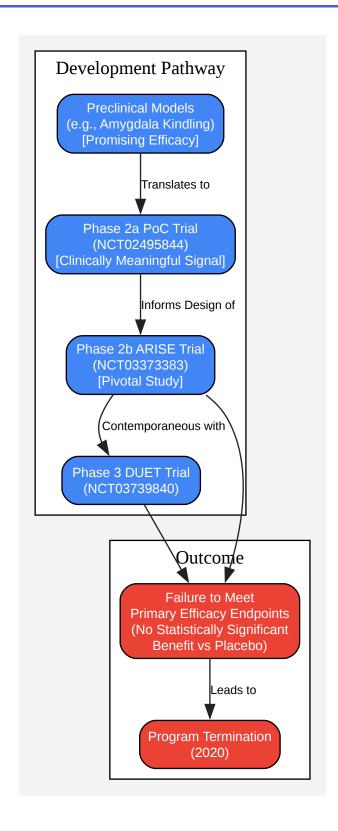


Visualizations

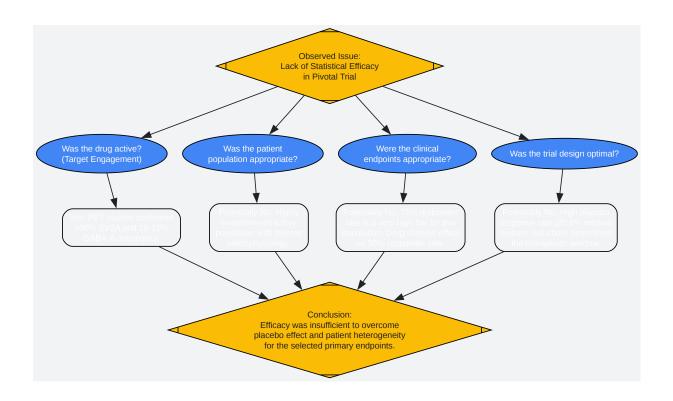












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Troubleshooting & Optimization





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